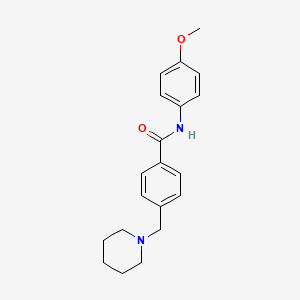

![molecular formula C25H20N4O5S B4615752 2-(4-butoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615752.png)

2-(4-butoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Vue d'ensemble

Description

The compound of interest belongs to a class of chemicals known for their diverse biological activities and utility in various chemical synthesis processes. Compounds with similar structural motifs, including triazole, thiazole, and furyl groups, have been extensively studied for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For instance, compounds like 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole are synthesized using various reagents and conditions, highlighting the complexity and specificity required in synthesizing these molecules (Nanjunda-Swamy et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this category is often determined using spectroscopic techniques and X-ray crystallography. These methods provide insights into the compounds' crystalline structure, molecular conformation, and intermolecular interactions, which are crucial for understanding their chemical reactivity and physical properties (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and reactions with active methylene compounds, leading to a wide range of derivatives with potential biological and industrial applications. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups within the molecule (Hassaneen et al., 1991).

Applications De Recherche Scientifique

Synthesis and Potential Applications

The chemical compound of interest is a complex organic molecule that falls into a broader category of compounds studied for various potential applications, including medicinal chemistry and materials science. While the specific compound mentioned is not directly highlighted in the available literature, several related compounds and their synthetic methods, properties, and potential applications have been explored. This section will discuss findings from research on compounds with similar structures or functional groups, providing insights into the scientific interest and applications of such molecules.

Synthesis of Heterocyclic Compounds as Potential Anti-HIV Agents : A study focused on synthesizing 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones, exploring their potential as anti-HIV agents. Although one of the compounds was found to be inactive in vitro, the research illustrates the interest in synthesizing and evaluating heterocyclic compounds for medicinal applications (Liu, Shih, & Lee, 1993).

Antibacterial and Antitumor Activities : Another study synthesized new biologically active thiadiazolotriazinones, demonstrating their antibacterial activity comparable to nitrofurazone and moderate antitumor activity against a panel of 60 tumor cell lines. This research underscores the potential biomedical applications of triazinone derivatives in treating bacterial infections and cancer (Holla, Sarojini, Shridhara, & Antony, 1999).

Catalytic Activities of Heterocyclic Compounds : Research into oxo-rhenium complexes with heterocyclic ligands highlights their catalytic efficiency in reducing aldehydes, pointing towards applications in synthetic chemistry and materials science. The study showed how the choice of heterocyclic ligand affects the catalytic activity, opening avenues for designing more efficient catalysts (Bernando et al., 2015).

Electrochromic Materials : The synthesis and characterization of donor-acceptor polymer electrochromes with tunable colors and performance indicate the potential of heterocyclic compounds in developing advanced materials for electronics and display technologies. Such materials exhibit high redox stability, coloration efficiency, and fast response times, essential for electrochromic devices (İçli et al., 2010).

Propriétés

IUPAC Name |

(5Z)-2-(4-butoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5S/c1-2-3-14-33-17-10-8-16(9-11-17)23-26-25-28(27-23)24(30)22(35-25)15-18-12-13-21(34-18)19-6-4-5-7-20(19)29(31)32/h4-13,15H,2-3,14H2,1H3/b22-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCKAQSHHCUVAP-JCMHNJIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)

![4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)

![5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615727.png)

![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4615732.png)

![3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4615736.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615743.png)

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)

![13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4615768.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)